molecular formula C21H24N2O3 B6570336 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 946318-66-7

2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B6570336
CAS RN: 946318-66-7
M. Wt: 352.4 g/mol
InChI Key: VWWGDJXMIAJRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as EPTQ, is a novel synthetic compound that has been studied for its potential applications in various scientific research areas. It was first synthesized in a laboratory setting in 2015, and has since been the subject of numerous studies to evaluate its biochemical and physiological effects. EPTQ has been found to possess various properties which make it a promising compound for use in laboratory experiments and scientific research.

Mechanism of Action

The exact mechanism of action of 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is still under investigation. However, it is believed that 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may act as a modulator of various cellular processes. It is thought to interact with various proteins and enzymes involved in the regulation of cell growth, differentiation, and apoptosis. In addition, 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is believed to possess antioxidant and anti-inflammatory properties, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects
2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been found to possess various biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. In addition, it has been studied for its potential role in the treatment of Alzheimer’s disease and other neurological disorders. 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has also been studied for its potential use as a drug delivery system for various pharmaceuticals.

Advantages and Limitations for Lab Experiments

2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a promising compound for use in laboratory experiments and scientific research due to its various properties. One of the major advantages of using 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in laboratory experiments is its solubility in both aqueous and organic solvents, which makes it easy to work with. In addition, 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is relatively stable and does not degrade easily, which makes it a suitable compound for long-term storage. However, there are some limitations to using 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in laboratory experiments. For example, it is not very soluble in DMSO, which means that it may not be suitable for use in certain experiments.

Future Directions

The potential applications of 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are still being explored. Further research is needed to fully understand the biochemical and physiological effects of 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, as well as its potential therapeutic applications. In addition, further studies are needed to determine the most effective methods of synthesizing 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and optimizing its solubility in various solvents. Finally, further research is needed to explore the potential of 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide as a drug delivery system for various pharmaceuticals.

Synthesis Methods

2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is synthesized through a series of chemical reactions. The first step involves the condensation of ethoxybenzamide and 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl chloride in the presence of a base such as pyridine or triethylamine. This reaction produces the desired product, 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.

Scientific Research Applications

2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied for its potential application in various scientific research areas. It has been found to possess various properties which make it a promising compound for use in laboratory experiments and scientific research. For example, 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential role in the treatment of Alzheimer’s disease and other neurological disorders. In addition, 2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied for its potential use as a drug delivery system for various pharmaceuticals.

properties

IUPAC Name

2-ethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-20(24)23-13-7-8-15-14-16(11-12-18(15)23)22-21(25)17-9-5-6-10-19(17)26-4-2/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWGDJXMIAJRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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